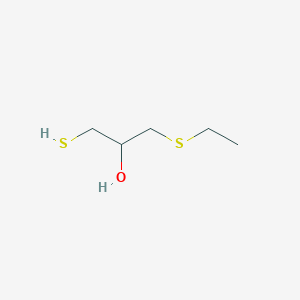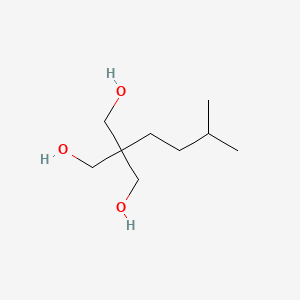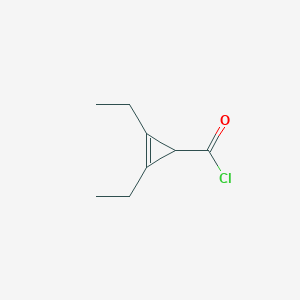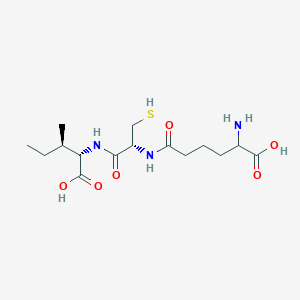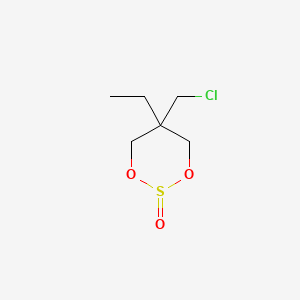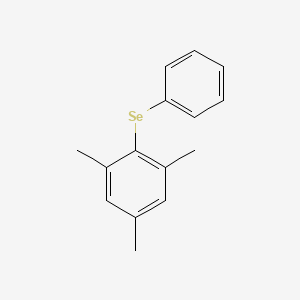
Benzene, 1,3,5-trimethyl-2-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,3,5-trimethyl-2-(phenylseleno)-: is an organic compound that features a benzene ring substituted with three methyl groups and a phenylseleno group. This compound is part of the broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3,5-trimethyl-2-(phenylseleno)- typically involves the introduction of the phenylseleno group to a pre-formed 1,3,5-trimethylbenzene (mesitylene) molecule. One common method is through the use of organoselenium reagents in a substitution reaction. For example, phenylselenyl chloride can be used to introduce the phenylseleno group under mild conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenylseleno group can undergo oxidation to form selenoxide, which can further participate in various chemical transformations.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups and the phenylseleno group can direct incoming electrophiles to specific positions on the benzene ring.
Reduction: The phenylseleno group can be reduced to form the corresponding selenide.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Typical electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products:
Oxidation: Selenoxides and other oxidized selenium-containing compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Reduction: Selenides and other reduced selenium-containing compounds.
Scientific Research Applications
Chemistry: Benzene, 1,3,5-trimethyl-2-(phenylseleno)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex selenium-containing compounds.
Biology and Medicine: Selenium-containing compounds are of interest in medicinal chemistry due to their potential antioxidant and anticancer properties. This compound could serve as a precursor for the synthesis of biologically active molecules.
Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials that require specific aromatic and selenium-containing structures.
Mechanism of Action
The mechanism by which Benzene, 1,3,5-trimethyl-2-(phenylseleno)- exerts its effects largely depends on the chemical reactions it undergoes The phenylseleno group can participate in redox reactions, influencing the reactivity and stability of the compound
Comparison with Similar Compounds
Mesitylene (1,3,5-trimethylbenzene): Lacks the phenylseleno group but shares the same methyl-substituted benzene ring.
Phenylselenol: Contains the phenylseleno group but lacks the aromatic benzene ring structure.
1,2,3-Trimethylbenzene (Hemimellitene): Another isomer of trimethylbenzene with different methyl group positions.
Uniqueness: Benzene, 1,3,5-trimethyl-2-(phenylseleno)- is unique due to the presence of both the phenylseleno group and the symmetrical trimethyl substitution on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
83859-33-0 |
|---|---|
Molecular Formula |
C15H16Se |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-phenylselanylbenzene |
InChI |
InChI=1S/C15H16Se/c1-11-9-12(2)15(13(3)10-11)16-14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI Key |
FCIBJNLIOPZWGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Se]C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


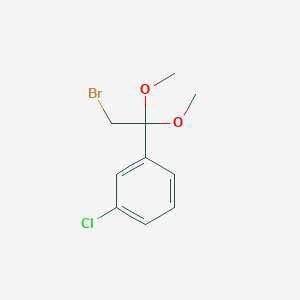
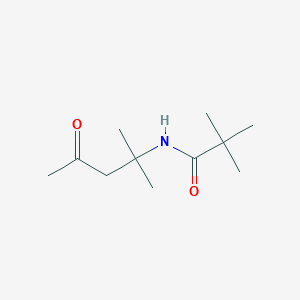
![1,7-Dioxaspiro[5.5]undecan-3-ol](/img/structure/B14429706.png)
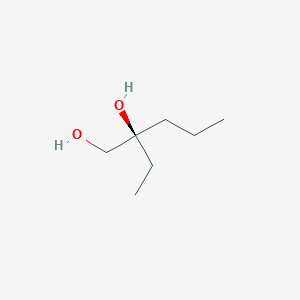

![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)
![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)
